YL-0919
Overview
Description
YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .
Synthesis Analysis
The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .
Molecular Structure Analysis
The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .
Chemical Reactions Analysis
YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .
Physical And Chemical Properties Analysis
YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .
Scientific Research Applications
Pharmacokinetics and Quantification : YL-0919's pharmacokinetics have been extensively studied. A specific ultra HPLC-MS/MS method was developed for quantifying YL-0919 in human plasma, crucial for evaluating its pharmacokinetics in clinical studies (Cui et al., 2019).
Antidepressant Effects : YL-0919 has been found to produce significant antidepressant effects in various animal models, acting as a partial serotonin 1A (5-HT1A) receptor agonist and a 5-HT reuptake inhibitor. It shows potential as a fast-onset antidepressant (Ran et al., 2018).
Neurochemical and Behavioural Effects : Studies have shown that YL-0919 acts as a selective serotonin reuptake inhibitor and displays partial 5-HT1A receptor agonist properties, exerting a significant antidepressant effect in animal models (Zhang et al., 2017).
Dual Effects on Serotonin System : YL-0919 is identified as a dual 5-HT1A partial agonist and serotonin reuptake inhibitor, demonstrating antidepressant-like and anxiolytic-like effects in chronic unpredictable stress (CUS) models (Ran et al., 2017).
Memory-Enhancing Properties : Beyond its antidepressant capabilities, YL-0919 also shows memory-enhancing effects, which might be partially mediated by the activation of 5-HT6 receptors (Chen et al., 2018).
Potential in PTSD Treatment : YL-0919 has been indicated to have anti-PTSD effects, potentially mediated by enhancing neuroplasticity and increasing the expression of BDNF and synaptic proteins in the prefrontal cortex (Liu et al., 2021).
Tissue Distribution Studies : Research on the tissue distribution of YL-0919 in mice suggests that it is quickly absorbed, distributed, and eliminated, with no concentration accumulation observed in tissues (Zhang Zhen-qing, 2012).
Pharmacokinetics in Animals : Studies on the pharmacokinetics of YL-0919 in beagle dogs after multiple-dose oral administration show no obvious accumulation, indicating its safety for continuous usage (Deng Ming, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypidone (hydrochloride) |
Citations
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